BenchChemオンラインストアへようこそ!

5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid

Medicinal Chemistry ADME Solubility

5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid (CAS 1119451-00-1) is a heterocyclic building block in the furoic acid class. It contains a 2-furoic acid core tethered to a 3,5-dimethylisoxazole moiety via a methoxy methyl bridge.

Molecular Formula C12H13NO5
Molecular Weight 251.23 g/mol
CAS No. 1119451-00-1
Cat. No. B3082094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid
CAS1119451-00-1
Molecular FormulaC12H13NO5
Molecular Weight251.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)COCC2=CC=C(O2)C(=O)O
InChIInChI=1S/C12H13NO5/c1-7-10(8(2)18-13-7)6-16-5-9-3-4-11(17-9)12(14)15/h3-4H,5-6H2,1-2H3,(H,14,15)
InChIKeyKEZIXDPQOKVUHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid (CAS 1119451-00-1): A Bromodomain-Ligand Furoic Acid Scaffold


5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid (CAS 1119451-00-1) is a heterocyclic building block in the furoic acid class [1]. It contains a 2-furoic acid core tethered to a 3,5-dimethylisoxazole moiety via a methoxy methyl bridge [2]. The 3,5-dimethylisoxazole motif is known to function as an acetyl-lysine (KAc) bioisostere, enabling competitive displacement of acetylated histone-mimicking peptides from bromodomains, with optimized derivatives demonstrating inhibitory activity against the BET family (e.g., BRD4(1) IC50 < 5 µM) [3].

Why 2-Furoic Acid Derivatives with a 3,5-Dimethylisoxazole Moisty Are Not Interchangeable


Within the class of 5-substituted 2-furoic acid derivatives, simple substitution, such as using the direct methylene-linked analog 5-[(3,5-dimethylisoxazol-4-yl)methyl]-2-furoic acid (CAS 842974-74-7), is not pharmacologically neutral. The introduction of a methoxy methyl bridge (CH2-O-CH2) in the target compound versus a methylene linker (CH2) in the comparator fundamentally alters critical physicochemical properties [1]. These structural differences are predicted to measurably impact lipophilicity (XLogP), hydrogen bonding capacity, molecular flexibility, and polar surface area (TPSA), all of which are key determinants of solubility, permeability, and target binding mode. Therefore, assuming equivalent performance in a biochemical assay or a synthetic pathway is a high-risk procurement strategy without explicit experimental validation [2].

Quantitative Differentiation of 5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid


Significantly Lower Lipophilicity (XLogP) Compared to the Direct Methylene-Linked Analog

This compound demonstrates quantifiably lower lipophilicity compared to its closest structural analog with a direct methylene linker, 5-[(3,5-dimethylisoxazol-4-yl)methyl]-2-furoic acid. The computed XLogP3-AA value for the target compound is 1.3, versus 2.1 for the comparator [1]. This reduction in logP is a direct consequence of the additional ether oxygen in the methoxy methyl bridge.

Medicinal Chemistry ADME Solubility

Enhanced Hydrogen Bond Acceptor Capacity Versus the Direct Methylene-Linked Analog

The methoxy methyl linker introduces an additional, well-exposed hydrogen bond acceptor (HBA). The target compound has a computed HBA count of 6, whereas the direct methylene-linked analog has only 5 [1]. This extra acceptor can form a specific, energetically favorable interaction with a target protein residue, potentially altering binding affinity or selectivity profile.

Medicinal Chemistry Molecular Recognition Affinity

Increased Topological Polar Surface Area (TPSA) Compared to the Direct Methylene-Linked Analog

Reflecting its higher oxygen content, the target compound has a significantly larger topological polar surface area than the analog with a direct methylene linker. Its computed TPSA is 85.7 Ų, compared to 72.6 Ų for the alternative compound [1]. TPSA is a critical computed parameter for predicting a molecule's passive membrane permeability; values below 140 Ų are generally associated with good oral absorption, while values above 60 Ų can limit penetration of the blood-brain barrier.

ADME Permeability Bioavailability

The 3,5-Dimethylisoxazole Moiety Functions as an Acetyl-Lysine Bioisostere with Established BRD4(1) Inhibitory Activity

This compound is rationally designed around the 3,5-dimethylisoxazole core, a privileged fragment that directly displaces acetylated histone peptides from bromodomains [1]. The foundational paper reports that 4-substituted 3,5-dimethylisoxazoles like compound 4d achieve IC50 values of <5 μM for the bromodomain-containing proteins BRD2(1) and BRD4(1) [2]. The structural data from the protein data bank shows the 3,5-dimethylisoxazole ring making key interactions in the KAc binding pocket (PDB: 4J0R) [3]. The methoxy methyl extension on the 4-position of this compound is poised to exploit the WPF shelf region, a known driver of selectivity and affinity in BET bromodomain inhibitors.

Epigenetics Bromodomain Inhibition Cancer

The Isoxazole-Furoic Acid Scaffold Provides a Foundation for FXR Agonist Development

The general scaffold, connecting an isoxazole to a furoic acid, is directly relevant to FXR agonist development, distinguishing it from simpler isoxazole analogs that lack this vector. Data from patent applications and related 3D-QSAR studies have investigated the isoxazole-furan/benzoic acid framework for engineering potent and selective Farnesoid X Receptor (FXR) agonists [1]. The carboxylic acid on the furan ring is a critical functional group for activity, and the methoxy methyl linker offers a unique spatial and electronic arrangement not found in direct methylene-linked comparators.

Nuclear Receptors Metabolic Disease FXR Agonism

Best-Fit Research Application Scenarios for 5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid


Exploratory SAR for Targeting the BRD4 WPF Shelf Region

Based on the class-level inference of 3,5-dimethylisoxazoles as KAc mimics [1] and the established BRD4(1) co-crystal structure (PDB 4J0R) showing the 4-position vector extending towards the WPF shelf, this compound is uniquely suited for probing this region. Compared to the direct methylene-linked analog (XLogP 2.1, TPSA 72.6), the target compound's lower lipophilicity (XLogP 1.3) and higher TPSA (85.7) are predicted to improve solubility and create a different exit vector, testing the tolerance of the WPF shelf for polar functionality.

Hit-to-Lead Optimization for a FXR Agonist Program

In a program targeting the Farnesoid X Receptor for non-alcoholic steatohepatitis (NASH), the 2-furoic acid is a key pharmacophoric element [1]. The enhanced H-bond acceptor count (6 vs 5 for the analog) and specific linker geometry provided by this compound offer a distinct advantage over the simpler methylene-linked analog, which may be too rigid and lipophilic. The increased molecular flexibility (5 rotatable bonds vs 3) can be exploited to achieve a favorable binding entropy.

Development of a Solubility-Enhanced Lead Series for an Oral Drug Target

For a discovery project where aqueous solubility is a bottleneck, this compound presents a quantifiable advantage. With an XLogP of 1.3 (Δ = -0.8) and TPSA of 85.7 (Δ = +13.1) compared to the alternative 2-furoic acid analog, it is a far superior starting point for improving the developability profile. Cellular assay scientists will likely observe less compound aggregation and more reliable dose-response curves, directly attributable to these physical property differences.

Design of a Novel Bromodomain Chemical Probe with a Unique Binding Mode

Building on the validated BET inhibition of isoxazoles (IC50 < 5 µM for BRD4(1)), this compound can be used to create a chemical probe with a novel binding mode. The methoxy methyl linker is hypothesized to alter the residence time or selectivity profile compared to parent methylene-linked scaffolds [1]. Its procurement enables the probing of the lysine acetylation site with a therapeutically relevant chemical probe, differentiating it from simpler isoxazole fragments.

Quote Request

Request a Quote for 5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.